1-Chloro-2-(dichloromethyl)benzene

Overview

Description

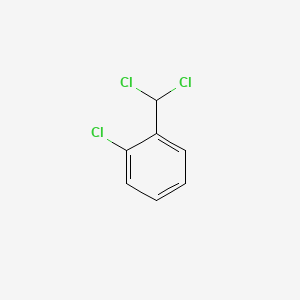

1-Chloro-2-(dichloromethyl)benzene: is an organic compound with the molecular formula C7H5Cl3 . It is a chlorinated derivative of benzene, characterized by the presence of a chlorine atom and a dichloromethyl group attached to the benzene ring. This compound is known for its applications in various chemical processes and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(dichloromethyl)benzene can be synthesized through the chlorination of 2-chlorotoluene. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{Cl} + \text{Cl}_2 \rightarrow \text{C}_7\text{H}_5\text{Cl}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process is designed to minimize by-products and ensure efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(dichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives or dechlorinated products.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

- Substitution reactions can yield compounds such as 2-chlorobenzyl alcohol or 2-chlorobenzylamine.

- Oxidation reactions can produce 2-chlorobenzoic acid.

- Reduction reactions can result in the formation of benzene derivatives with fewer chlorine atoms .

Scientific Research Applications

Applications in Scientific Research

1-Chloro-2-(dichloromethyl)benzene has diverse applications across several fields, including chemistry, biology, and medicine.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of ticlopidine, a medication used to reduce the risk of stroke and heart attack, through an SN2 displacement reaction .

Biological Studies

In biological research, this compound is employed to investigate interactions between chlorinated aromatic compounds and biological systems. Studies have focused on its toxicity and potential mutagenicity, revealing insights into how such compounds may affect health .

Industrial Applications

The compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be used effectively in the manufacture of synthetic linear polyester fibers and films.

Case Study 1: Synthesis of Ticlopidine

A study highlighted the synthesis of ticlopidine using this compound as a precursor. The process achieved a yield of 78%, demonstrating its effectiveness as an intermediate in pharmaceutical synthesis .

Case Study 2: Toxicological Analysis

Research has shown that exposure to this compound can lead to significant health risks. Toxicological studies indicated that this compound might cause reproductive toxicity and other adverse effects in animal models .

| Study | Findings |

|---|---|

| Toxicological Study | Indicated potential reproductive toxicity in male rats at systemic doses |

| Synthesis Study | Achieved 78% yield in ticlopidine synthesis |

Mechanism of Action

The mechanism of action of 1-chloro-2-(dichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .

Comparison with Similar Compounds

2-Chlorobenzyl chloride: Similar structure but with only one chlorine atom on the methyl group.

2-Chlorotoluene: Lacks the additional chlorine atoms on the methyl group.

1,2-Dichlorobenzene: Chlorine atoms are directly attached to the benzene ring without the methyl group.

Uniqueness: 1-Chloro-2-(dichloromethyl)benzene is unique due to the presence of both a chlorine atom and a dichloromethyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable in specific chemical syntheses and industrial applications .

Biological Activity

1-Chloro-2-(dichloromethyl)benzene, also known as o-chlorobenzyl chloride, is a chlorinated aromatic compound that has been the subject of various toxicological studies. This article delves into its biological activity, focusing on its toxicity, mutagenicity, and effects on reproductive health, supported by data tables and relevant case studies.

- Chemical Formula : C₇H₅Cl₃

- CAS Number : 88-66-4

- Molecular Weight : 202.47 g/mol

- Physical State : Clear and colorless liquid

- Odor : Pungent

Acute Toxicity

Acute toxicity studies have shown that this compound exhibits significant effects when administered via different routes:

| Route of Administration | LD50 (mg/kg) | Species |

|---|---|---|

| Oral | 350 - 951 | Rats |

| Dermal | 1,700 (male), 2,200 (female) | Rabbits |

| Inhalation | >1.140 | Rats |

These values indicate that the compound poses a risk upon exposure, particularly through oral and dermal routes .

Repeated Dose Toxicity

In a repeated dose toxicity study (OECD TG 422), rats were administered varying doses of the compound. Key findings include:

- NOAEL (No Observed Adverse Effect Level) :

- Male Rats: 2 mg/kg bw/day

- Female Rats: 10 mg/kg bw/day

- Observed effects at higher doses included:

Genotoxicity Studies

Genotoxicity assessments have produced mixed results:

- A bacterial mutation study indicated weakly positive results without metabolic activation but negative with activation.

- An in vitro chromosome aberration test showed positive results only at cytotoxic concentrations.

- The micronucleus assay in rats was negative up to the maximum tolerated dose, suggesting that the compound is not genotoxic in vivo .

Reproductive and Developmental Toxicity

In terms of reproductive and developmental toxicity:

- No adverse effects were observed on reproductive parameters at doses up to 50 mg/kg bw/day.

- The NOAEL for reproductive/developmental toxicity was established at this same level .

Case Study: Acute Inhalation Exposure

A study involving acute inhalation toxicity demonstrated that rats exposed to OCBC vapor at concentrations of 1.140 mg/l showed no mortality over a 14-day observation period. Clinical signs were noted, but all animals recovered within five days .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Chloro-2-(dichloromethyl)benzene critical for experimental design?

The compound (CHCl, CAS 88-66-4) has a molecular weight of 195.47 g/mol, density of 1.381 g/cm³, and boiling point of 225–232°C . These properties influence solubility, reaction kinetics, and purification strategies (e.g., distillation). Its aromatic structure with electron-withdrawing substituents affects reactivity in electrophilic substitution reactions .

Q. What synthetic methodologies are commonly employed for laboratory-scale preparation?

Two primary routes include:

- Friedel-Crafts alkylation : Reaction of toluene derivatives with chlorine sources under Lewis acid catalysis (e.g., AlCl) to introduce dichloromethyl groups .

- Chlorination of benzyl derivatives : Controlled chlorination of benzyl chloride or benzal chloride (α,α-dichlorotoluene) under UV light or radical initiators .

Reaction conditions must balance selectivity and byproduct formation, requiring precise temperature control and stoichiometric monitoring.

Q. What safety protocols are essential for handling this compound?

- Transport and storage : Classified under UN1886 (Transport Hazard Class 6.1, Packing Group II), requiring leak-proof containers and secondary containment .

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection due to volatility (vapor pressure ~0.1 mmHg at 25°C inferred from boiling point) .

- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) to mitigate hydrolysis products .

Advanced Research Questions

Q. How can researchers resolve nomenclature discrepancies across databases?

Discrepancies arise from synonyms like α,α-dichlorotoluene, benzyl dichloride, or (dichloromethyl)benzene . To ensure accuracy:

- Cross-reference CAS 88-66-4 and EINECS 201-849-1 .

- Validate structural assignments using spectral data (e.g., C NMR for methylene chloride groups, IR for C-Cl stretches) .

Q. What methodologies assess environmental persistence and bioaccumulation potential?

- Octanol-water partition coefficient (log Kow) : Experimentally determined as 2.3, indicating moderate hydrophobicity and potential bioaccumulation in lipid-rich tissues .

- Aquatic toxicity assays : Zebrafish (Danio rerio) LC = 4 mg/L (96-hour exposure) .

- Degradation studies : Monitor hydrolytic stability under varying pH; the compound’s resistance to abiotic degradation suggests persistence in neutral environments .

Q. What analytical techniques optimize detection in environmental matrices?

- Gas chromatography-mass spectrometry (GC-MS) : Suitable for volatile chlorinated aromatics; use DB-5MS columns and electron capture detection (ECD) for enhanced sensitivity .

- Liquid-liquid extraction (LLE) : Employ dichloromethane or hexane for sample preparation from aqueous systems, followed by derivatization if needed .

Q. How can computational tools predict degradation pathways?

- Quantum chemical modeling : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C-Cl bonds) susceptible to hydrolysis or photolysis .

- QSAR models : Predict metabolites using log Kow and electrophilicity indices; validate with experimental hydrolysis products (e.g., benzaldehyde derivatives) .

Q. What mechanistic insights explain its reactivity in polymer synthesis?

As a monomer for polyester films, the dichloromethyl group acts as a crosslinking agent via nucleophilic substitution with diols. Kinetic studies (e.g., H NMR monitoring) reveal temperature-dependent reactivity, with optimal crosslinking at 180–200°C . Competing side reactions (e.g., elimination to form styrene derivatives) require catalysis by tertiary amines to suppress .

Properties

IUPAC Name |

1-chloro-2-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSVYGKOUULJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058975 | |

| Record name | Benzene, 1-chloro-2-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-66-4, 98715-38-9 | |

| Record name | 1-Chloro-2-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Dichloromethyl)chlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(dichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098715389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(DICHLOROMETHYL)CHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5E7WV7UTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.